molecular formula C10H8Cl2FNO2 B045672 N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-70-7

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide

Cat. No. B045672
M. Wt: 264.08 g/mol
InChI Key: FJFGLAOZJKUVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide (DCAF) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a chemical compound that has been synthesized in the laboratory and has been studied extensively for its mechanism of action and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is based on its ability to interact with specific target molecules in biological systems. It has been shown to bind to various proteins and enzymes, thereby modulating their activity and function. The exact mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is still under investigation, and further studies are needed to fully understand its mode of action.

Biochemical And Physiological Effects

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to modulate the activity of various enzymes and proteins, thereby affecting various cellular processes such as metabolism, signal transduction, and gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool compound for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It also has a unique structure and mechanism of action, making it a valuable tool for studying various biological systems. However, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide. One potential application is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the use of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are also needed to fully understand the mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins and as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide involves the reaction of 2-(dichloroacetyl)-5-fluorophenol with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized and improved over the years to make it more efficient and cost-effective.

Scientific Research Applications

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a probe molecule to study the structure and function of biological membranes and receptors.

properties

CAS RN

123732-70-7

Product Name

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide

Molecular Formula

C10H8Cl2FNO2

Molecular Weight

264.08 g/mol

IUPAC Name

N-[2-(2,2-dichloroacetyl)-5-fluorophenyl]-N-methylformamide

InChI

InChI=1S/C10H8Cl2FNO2/c1-14(5-15)8-4-6(13)2-3-7(8)9(16)10(11)12/h2-5,10H,1H3

InChI Key

FJFGLAOZJKUVRN-UHFFFAOYSA-N

SMILES

CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl

Canonical SMILES

CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl

synonyms

Formamide, N-[2-(dichloroacetyl)-5-fluorophenyl]-N-methyl- (9CI)

Origin of Product

United States

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